N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
Brand Name:
Vulcanchem
CAS No.:
314023-58-0
VCID:
VC21337381
InChI:
InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20)
SMILES:
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C
Molecular Formula:
C16H14N2O4
Molecular Weight:
298.29 g/mol
N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide
CAS No.: 314023-58-0
Cat. No.: VC21337381
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 314023-58-0 |
|---|---|
| Molecular Formula | C16H14N2O4 |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | N-(3-acetylphenyl)-2-methyl-3-nitrobenzamide |
| Standard InChI | InChI=1S/C16H14N2O4/c1-10-14(7-4-8-15(10)18(21)22)16(20)17-13-6-3-5-12(9-13)11(2)19/h3-9H,1-2H3,(H,17,20) |
| Standard InChI Key | ICMYWIRGHHRUNS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C |
| Canonical SMILES | CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator